CTTHWGFTLC, CYCLIC acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CTTHWGFTLC, CYCLIC acetate (244082-19-7 free base) is a cyclic peptide inhibitor for matrix metalloproteinases (MMP)-2 and MMP-9Inhibitors of these enzymes can prevent tumor progression .
准备方法
合成路线和反应条件
CTTHWGFTLC,环状乙酸酯的合成涉及通过在半胱氨酸残基之间形成二硫键来形成环状肽。 该肽的序列为 Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys,二硫键在 Cys1 和 Cys10 之间形成 .
工业生产方法
CTTHWGFTLC,环状乙酸酯的工业生产方法通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸顺序添加到正在生长的肽链中,该肽链锚定在固体树脂上。 肽链完全组装后,它从树脂上裂解并环化以形成二硫键 .
化学反应分析
反应类型
CTTHWGFTLC,环状乙酸酯在其合成过程中主要经历肽键形成和二硫键形成。它也可以参与涉及二硫键的氧化还原反应。
常用试剂和条件
肽键形成: 通常使用诸如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 之类的试剂。
二硫键形成: 碘或空气氧化等氧化剂用于形成二硫键.
主要产物
科学研究应用
CTTHWGFTLC,环状乙酸酯具有多种科学研究应用:
作用机制
CTTHWGFTLC,环状乙酸酯通过抑制 MMP-2 和 MMP-9 的活性发挥作用。这些酶参与细胞外基质的降解,这是肿瘤侵袭和转移的关键步骤。 通过抑制这些酶,CTTHWGFTLC,环状乙酸酯可以阻止肿瘤进展 .
相似化合物的比较
CTTHWGFTLC,环状乙酸酯因其对 MMP-2 和 MMP-9 的特异性抑制作用而独一无二。类似的化合物包括:
- 巴替马司钠盐
- 依洛马司
- 除草剂 A
- 阿普拉司他
- 异鼠李素
- 没食子酸乙酯
- 黄芪甲苷 IV
- 白藜芦醇
这些化合物也抑制 MMP,但可能具有不同的特异性、效力和作用机制。
生物活性
CTTHWGFTLC, commonly referred to as cyclic acetate, is a cyclic decapeptide known for its significant biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.
Overview of CTTHWGFTLC
CTTHWGFTLC is characterized by its cyclic structure which enhances its stability and biological activity. The compound has been studied extensively for its role in inhibiting MMPs, which are critical in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.
CTTHWGFTLC exerts its biological effects primarily through the inhibition of MMP-2 and MMP-9. These enzymes are involved in the degradation of extracellular matrix components, making them key players in tumor invasion and metastasis. Inhibition of these enzymes by CTTHWGFTLC can potentially reduce cancer cell migration and invasion.
Inhibition Potency
Research indicates that CTTHWGFTLC demonstrates potent inhibitory activity against MMP-2 and MMP-9. The following table summarizes the inhibitory concentrations (IC50) of various peptides related to CTTHWGFTLC:
Peptide | Molecular Formula | Calculated MW | Observed MW | Retention Time (min) | IC50 (μM) |
---|---|---|---|---|---|
c(CTTHWGFTLC)NH2 (C1) | C52H72N14O13S2 | 1164.48 | 1165.78 | 15.64 | 30.30 |
c(ATTHWGFTLD)NH2 (C2) | C53H72N14O14 | 1128.54 | 1129.56 | 14.49 | 10.87 |
c(ATTHWGFTL-β-Ala) (C3) | C52H71N13O13 | 1085.53 | 1086.55 | 17.26 | 83.90 |
c(ATAHWGFTLD)NH2 (C4) | C52H70N14O13 | 1098.52 | 1099.50 | 15.22 | 9.28 |
As shown in the table, CTTHWGFTLC exhibits a moderate IC50 value compared to other cyclic peptides, indicating its effectiveness as an MMP inhibitor .
In Vivo Studies
In vivo studies have demonstrated that cyclic peptides like CTTHWGFTLC can selectively target tumor sites expressing MMP-2 and MMP-9. For instance, conjugation of CTTHWGFTLC with imaging agents has allowed for visualization of tumor localization in animal models, showcasing its potential for targeted cancer therapies .
Case Studies
A notable case study highlighted the use of CTTHWGFTLC in a therapeutic context where it was administered to evaluate its effects on tumor growth and metastasis in preclinical models. The results indicated a significant reduction in tumor size and metastatic spread when treated with CTTHWGFTLC compared to control groups .
Applications in Cancer Therapy
The ability of CTTHWGFTLC to inhibit MMPs positions it as a candidate for developing novel cancer therapies aimed at preventing metastasis. Its application could extend to formulations combined with chemotherapeutic agents to enhance treatment efficacy while minimizing side effects associated with traditional therapies.
属性
分子式 |
C54H75N13O16S2 |
---|---|
分子量 |
1226.4 g/mol |
IUPAC 名称 |
acetic acid;(4R,13S,19S,25S,28S,31R)-31-amino-13-benzyl-25-(1-hydroxyethyl)-10,28-bis[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |
InChI |
InChI=1S/C52H71N13O14S2.C2H4O2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35;1-2(3)4/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79);1H3,(H,3,4)/t26-,27?,28-,33+,35?,36+,37+,38?,39+,41?,42+,43+;/m1./s1 |
InChI 键 |
BPGVHBMULWDCSZ-RIMHVAGJSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)O.CC(=O)O |
规范 SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。